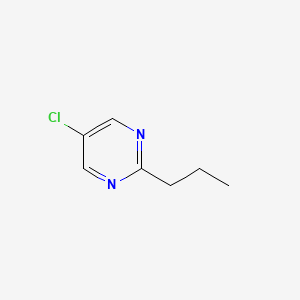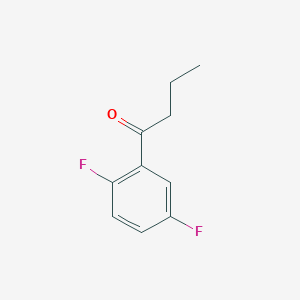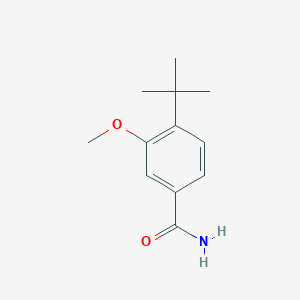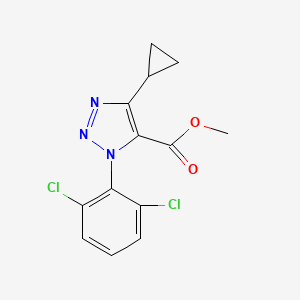
Methyl 4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a cyclopropyl group, and a dichlorophenyl moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The cyclopropyl and dichlorophenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and cyclopropanation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl4-cyclopropyl-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring and the presence of both cyclopropyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H11Cl2N3O2 |
|---|---|
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-10(7-5-6-7)16-17-18(12)11-8(14)3-2-4-9(11)15/h2-4,7H,5-6H2,1H3 |
Clave InChI |
UYFFMVDJHCONSM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


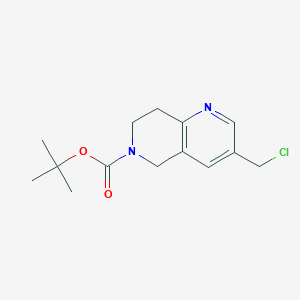
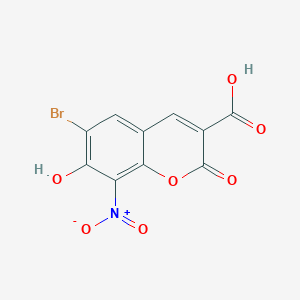
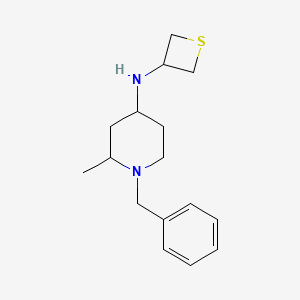
![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)

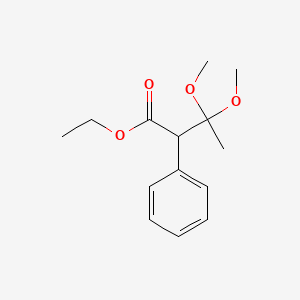

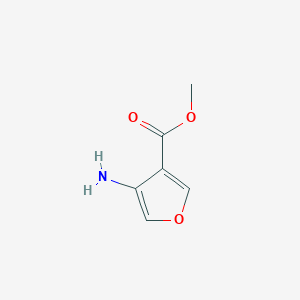
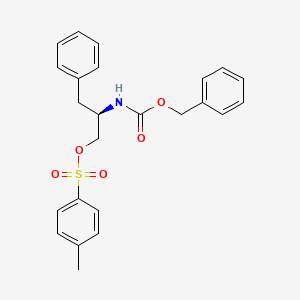
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
